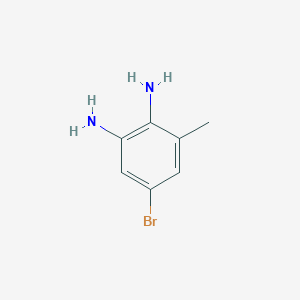
5-Bromo-3-methylbenzene-1,2-diamine
Overview
Description
5-Bromo-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, featuring bromine and methyl substituents along with two amine groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-3-methylbenzene-1,2-diamine typically involves a two-step process:
Bromination of 3-methyl aniline: 3-Methyl aniline reacts with bromine to form 5-bromo-3-methyl aniline.
Amination: 5-Bromo-3-methyl aniline is then reacted with ammonia or other amines to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methyl groups on the benzene ring.
Oxidation and Reduction: The amine groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the amine groups, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
5-Bromo-3-methylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of pharmaceutical agents due to its ability to form various bioactive compounds.
Material Science: It is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the bromine and methyl groups influence the reactivity of the benzene ring.
Enzyme Inhibition: In biological systems, the compound can act as an inhibitor for certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzene-1,2-diamine: Similar structure but with different positioning of the bromine and methyl groups.
5-Bromo-N1-methylbenzene-1,2-diamine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness
5-Bromo-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSLKHZOPVGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363960 | |
| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76153-06-5 | |
| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-bromo-3-methylbenzene-1,2-diamine in the synthesis of the dioxomolybdenum(VI) complexes, and how does this relate to their antibacterial activity?
A1: this compound acts as a building block in the formation of a Schiff base ligand. [] The researchers reacted it with di-2-furanylethanedione to create a macrocyclic Schiff base ligand. This ligand then coordinates with a dioxomolybdenum(VI) ion to form the final complex. [] The paper highlights that the presence of the Schiff base ligand, derived from this compound, contributes to the antibacterial activity of the resulting dioxomolybdenum(VI) complexes. While the exact mechanism of action isn't fully elucidated in the paper, the authors propose that the antibacterial activity is based on the chelation hypothesis. [] This suggests that the complex interacts with bacterial cells, potentially by binding to metal-dependent enzymes or disrupting cellular processes, ultimately inhibiting bacterial growth.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
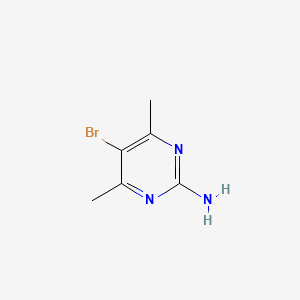
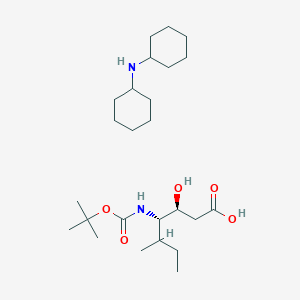
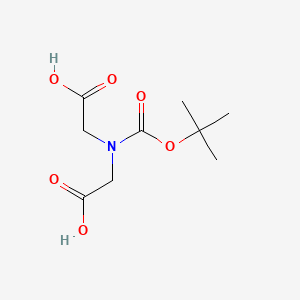
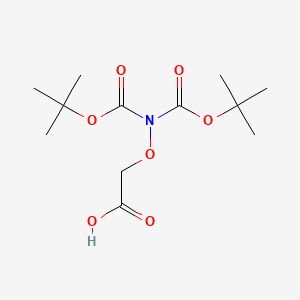
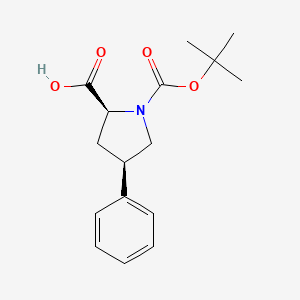
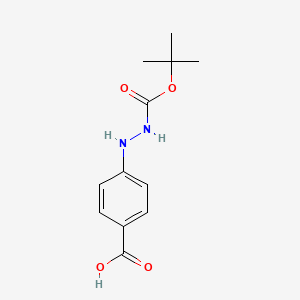
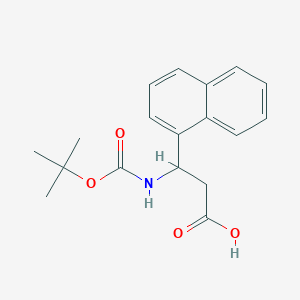
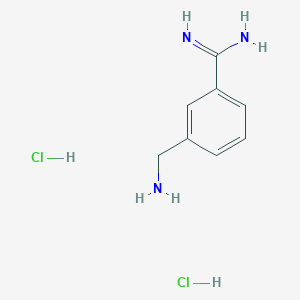
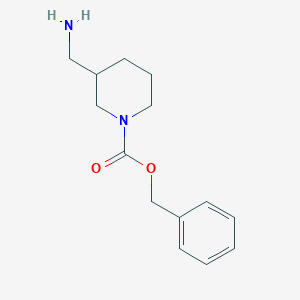

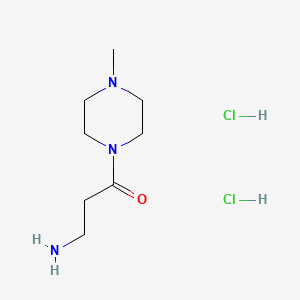
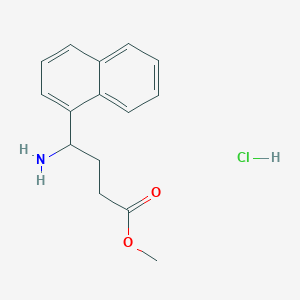
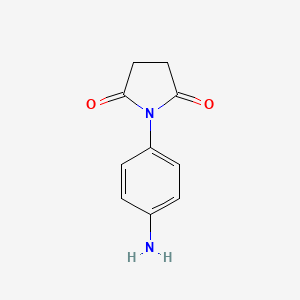
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)
